molecular formula C15H31NO2.C4H11NO2<br>C19H42N2O4 B14472880 Diethanolamine laurylaminopropionate CAS No. 65104-36-1

Diethanolamine laurylaminopropionate

Cat. No.: B14472880
CAS No.: 65104-36-1
M. Wt: 362.5 g/mol
InChI Key: HGFBWHAXMMRQOA-UHFFFAOYSA-N
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Description

Beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (11): is a chemical compound known for its surfactant properties. It is commonly used in various industrial and cosmetic applications due to its ability to reduce surface tension and enhance the mixing of ingredients. The compound is formed by the combination of beta-alanine, a naturally occurring beta-amino acid, and N-dodecyl, a long-chain alkyl group, with 2,2’-iminobis[ethanol], a compound known for its emulsifying properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) typically involves the reaction of beta-alanine with N-dodecylamine in the presence of 2,2’-iminobis[ethanol]. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete mixing and reaction of the components .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined and processed under specific temperature and pressure conditions. The process may also include purification steps to remove any unreacted materials and by-products, ensuring the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent in various formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .

Biology: In biological research, it is used in the preparation of cell culture media and other biological formulations where its surfactant properties aid in the dispersion of ingredients .

Industry: In industrial applications, it is used in the formulation of detergents, shampoos, and other personal care products. Its surfactant properties help in the effective cleaning and emulsification of oils and dirt .

Mechanism of Action

The mechanism of action of beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing them to mix more effectively. This is achieved through the alignment of the hydrophobic and hydrophilic parts of the molecule at the interface, reducing the energy required for mixing .

Properties

CAS No.

65104-36-1

Molecular Formula

C15H31NO2.C4H11NO2
C19H42N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

3-(dodecylamino)propanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C15H31NO2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;6-3-1-5-2-4-7/h16H,2-14H2,1H3,(H,17,18);5-7H,1-4H2

InChI Key

HGFBWHAXMMRQOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCC(=O)O.C(CO)NCCO

Origin of Product

United States

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